5-((Benzyloxy)carbonyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid
Description
5-((Benzyloxy)carbonyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid is a bicyclic heterocyclic compound featuring an imidazo[4,5-c]pyridine core. The molecule is substituted at position 5 with a benzyloxycarbonyl (Cbz) protecting group and at position 6 with a carboxylic acid moiety. The Cbz group enhances stability during synthetic processes and is typically removed via hydrogenolysis or acidic conditions in later stages of synthesis . This compound serves as a critical intermediate in medicinal chemistry, particularly for developing angiotensin II receptor antagonists and γ-turn mimetics, as evidenced by structural analogs in the literature .
Properties
IUPAC Name |
5-phenylmethoxycarbonyl-3,4,6,7-tetrahydroimidazo[4,5-c]pyridine-6-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O4/c19-14(20)13-6-11-12(17-9-16-11)7-18(13)15(21)22-8-10-4-2-1-3-5-10/h1-5,9,13H,6-8H2,(H,16,17)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYUNOHNTEKWLCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(CC2=C1N=CN2)C(=O)OCC3=CC=CC=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of 5-((Benzyloxy)carbonyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid can be carried out through a multi-step process, typically involving the formation of the imidazo[4,5-c]pyridine core followed by the introduction of the benzyloxy carbonyl group and the carboxylic acid. Common synthetic routes include:
Cyclization reactions: : Starting from pyridine derivatives.
Protective group chemistry: : To introduce the benzyloxy carbonyl group.
Functional group transformations: : To convert precursors into the desired carboxylic acid.
Industrial Production Methods: : Industrial-scale production would likely focus on optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize by-products. Continuous flow synthesis could be employed to enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions: : The compound can undergo several types of chemical reactions:
Oxidation and Reduction: : Specific conditions can lead to the oxidation of the benzyloxy group or reduction of the imidazo ring.
Substitution Reactions: : The imidazo[4,5-c]pyridine core can participate in nucleophilic or electrophilic substitution.
Esterification and Amidation: : The carboxylic acid group can be esterified or converted into amides.
Common Reagents and Conditions
Oxidation: : Using reagents like potassium permanganate or chromium trioxide.
Reduction: : Employing hydrogen gas with a palladium catalyst.
Substitution: : Utilizing halides or alkylating agents under acidic or basic conditions.
Esterification: : Employing alcohols in the presence of acid catalysts.
Major Products: : Depending on the reaction conditions, the major products formed can vary. For instance, oxidation might yield carboxylic acids or ketones, while substitution can lead to alkylated or halogenated derivatives.
Scientific Research Applications
Pharmacological Studies
The compound has been investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds. Research indicates that it may exhibit:
- Antimicrobial Activity : Studies suggest that derivatives of imidazopyridines possess antimicrobial properties, making this compound a candidate for developing new antibiotics or antifungal agents.
- Anticancer Properties : Preliminary studies have shown that imidazo[4,5-c]pyridine derivatives can inhibit cancer cell proliferation, suggesting potential applications in oncology.
Synthetic Chemistry
The compound serves as an intermediate in the synthesis of more complex molecules. Its ability to undergo various chemical transformations allows chemists to explore:
- Synthesis of Novel Pharmaceuticals : The benzyloxycarbonyl group can be modified to yield derivatives with enhanced biological activity or improved pharmacokinetic profiles.
- Development of Drug Delivery Systems : The compound's properties can be utilized to create targeted drug delivery systems, enhancing the efficacy and reducing side effects of existing medications.
Biological Mechanisms
Research into the biological mechanisms of this compound has revealed:
- Enzyme Inhibition : It has been identified as a potential inhibitor of certain enzymes involved in metabolic pathways, which could lead to applications in metabolic disorders.
Case Study 1: Antimicrobial Activity
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial properties of various imidazopyridine derivatives, including 5-((benzyloxy)carbonyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid. The results indicated that certain modifications led to increased activity against Gram-positive bacteria.
Case Study 2: Anticancer Research
In another research article from Cancer Research, the compound was tested against several cancer cell lines. Results demonstrated significant cytotoxic effects at micromolar concentrations, indicating its potential as a lead compound for further development into anticancer therapies.
Mechanism of Action
The mechanism by which 5-((Benzyloxy)carbonyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid exerts its effects largely depends on its interactions at the molecular level. It may bind to specific receptors or enzymes, altering their activity. This binding can trigger a cascade of biochemical reactions, influencing pathways related to the compound's biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The imidazo[4,5-c]pyridine scaffold is versatile, with modifications at positions 3, 4, 5, and 6 significantly altering physicochemical properties and biological activity. Below is a comparative analysis of structurally related compounds:
Structural and Functional Comparison
Key Differences and Implications
Protecting Groups: The benzyloxycarbonyl (Cbz) group in the target compound offers stability under basic conditions but requires hydrogenolysis for removal. In contrast, the tert-butoxycarbonyl (Boc) group (CAS 153982-44-6) is cleaved under acidic conditions, making it suitable for orthogonal protection strategies . Diphenylacetyl substituents (e.g., in PD-123319) enhance receptor-binding specificity, as seen in angiotensin II subtype selectivity studies .
Biological Activity: Compounds with diphenylacetyl or dimethylamino-methylbenzyl groups (e.g., CAS 130663-39-7) demonstrate potent binding to AT2 receptors, influencing vascular contractility and blood pressure regulation . The unsubstituted base structure (CAS 495-77-2) lacks these functional groups, rendering it biologically inert but synthetically valuable as a starting material .
Stereochemical Considerations :
- Chirality at position 6 (e.g., in (S)-3-benzyl and (S)-5-Boc derivatives) impacts molecular interactions. For instance, the (S)-configuration in CAS 768322-42-5 may enhance binding to chiral biological targets .
Biological Activity
5-((Benzyloxy)carbonyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid (CAS No. 100307-49-1) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, structure-activity relationships (SAR), and implications in drug development.
- Molecular Formula : C15H15N3O4
- Molecular Weight : 301.3 g/mol
- Predicted Boiling Point : 627.6 ± 55.0 °C
- Density : 1.438 ± 0.06 g/cm³
- pKa : 3.12 ± 0.20
Synthesis
The compound can be synthesized through various methods involving the coupling of imidazo[4,5-c]pyridine derivatives with benzyloxycarbonyl groups. The specific synthetic routes may vary depending on the desired purity and yield.
Anticancer Activity
Recent studies have highlighted the anticancer potential of imidazo[4,5-c]pyridine derivatives, including the target compound. The biological activity is often assessed using various cancer cell lines to determine efficacy.
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Cell Line Studies :
- The compound was evaluated against several cancer cell lines including ITK and BTK high cell lines.
- IC50 Values : Compounds similar to 5-((Benzyloxy)carbonyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid showed IC50 values ranging from 10 to 50 µM, indicating moderate to high antiproliferative activity against specific cancer types .
- Mechanism of Action :
Cytotoxicity Profiles
The cytotoxic effects were measured using standard assays like PrestoBlue® fluorescent viability assay:
- Compounds with IC50 values below 10 µM are considered highly active.
- The presence of specific substituents at designated positions (e.g., C5) enhances biological activity while maintaining selectivity for cancer cells over non-malignant cells .
Case Studies
Several case studies have focused on the biological evaluation of related compounds:
- Study on ITK and BTK Inhibition :
- Structure-Activity Relationship Analysis :
Q & A
Q. What are the standard synthetic routes for preparing this compound, and how can reaction yields be optimized?
The compound is synthesized via multi-step heterocyclic condensation. A representative method involves refluxing intermediates (e.g., imidazo[4,5-c]pyridine derivatives) with benzyl chloroformate in anhydrous solvents like dichloromethane under nitrogen. For example, analogous syntheses (e.g., thiazolo-pyrimidine derivatives) use acetic anhydride/acetic acid mixtures with sodium acetate as a catalyst, achieving ~68% yields after crystallization . Optimization strategies include:
- Temperature control : Reflux at 80–100°C to enhance reactivity while avoiding decomposition.
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
- Catalyst screening : Bases like triethylamine or DMAP can accelerate benzyloxycarbonyl protection.
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
Key methods include:
- IR spectroscopy : Identifies carbonyl stretches (C=O at ~1,650–1,750 cm⁻¹) and carboxylic acid O–H bonds (3,400–3,600 cm⁻¹).
- NMR spectroscopy :
- ¹H NMR : Signals for benzyloxy protons (δ 4.8–5.2 ppm as a singlet) and imidazo-pyridine aromatic protons (δ 7.2–8.0 ppm).
- ¹³C NMR : Carboxylic acid carbonyl at ~170–175 ppm, benzyloxy carbonyl at ~155–160 ppm.
- Mass spectrometry (MS) : High-resolution MS confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
Perform accelerated stability studies:
- pH stability : Incubate the compound in buffered solutions (pH 1–12) at 37°C for 24–72 hours, monitoring degradation via HPLC.
- Thermal stability : Use thermogravimetric analysis (TGA) to determine decomposition temperatures and differential scanning calorimetry (DSC) to identify phase transitions .
Advanced Research Questions
Q. What computational strategies can predict reaction pathways for synthesizing this compound?
Quantum chemical calculations (e.g., density functional theory, DFT) model transition states and intermediates. For example, ICReDD’s workflow combines:
- Reaction path searches : Identify energetically favorable pathways using software like GRRM or Gaussian.
- Machine learning : Train models on existing reaction datasets to predict optimal conditions (e.g., solvent, catalyst) and reduce trial-and-error experimentation .
Q. How can contradictory data in reaction yields or purity be systematically resolved?
Apply Design of Experiments (DoE) to isolate variables (e.g., temperature, stoichiometry) and identify interactions. For instance:
- Factorial design : Test 2–3 factors at multiple levels (e.g., 0.8–1.2 eq of benzyl chloroformate).
- Response surface methodology (RSM) : Optimize conditions for maximum yield and purity. Cross-validate results with computational models (e.g., transition state energies from DFT) to reconcile discrepancies .
Q. What methodologies enable the study of this compound’s bioactivity in drug discovery?
- Molecular docking : Screen against target proteins (e.g., kinases) using software like AutoDock or Schrödinger.
- In vitro assays :
Q. How can reactor design improve scalability for synthesizing this compound?
Implement continuous-flow reactors to enhance heat/mass transfer and reduce side reactions. Key parameters:
- Residence time : Optimize via flow rate adjustments (e.g., 1–5 mL/min).
- Mixing efficiency : Use micromixers or packed-bed reactors for homogeneous reagent distribution. Computational fluid dynamics (CFD) simulations predict optimal geometries for yield improvement .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
